![molecular formula C13H19NO2 B2809345 N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide CAS No. 2305424-90-0](/img/structure/B2809345.png)
N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Oxatricyclo[54001,5]undecan-8-yl)prop-2-enamide is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide typically involves a series of complex organic reactions. One efficient method to prepare enantiomerically pure compounds involves gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . The resultant compounds can then undergo interrupted Nazarov cyclization to afford diastereomerically pure tricyclic structures .
Industrial Production Methods
the principles of tandem and sequential reactions, which offer efficiency and cost reduction, are likely to be employed in large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include gold(I) catalysts, BF3·OEt2, and CF3SO3H . The reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various enantiomerically and diastereomerically pure tricyclic structures, which are of interest due to their potential biological activities .
Wissenschaftliche Forschungsanwendungen
N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism of action of N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating certain biological processes . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tricyclic structures such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane .
Uniqueness
N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Eigenschaften
IUPAC Name |
N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-12(15)14-11-4-3-6-13-9(5-7-16-13)8-10(11)13/h2,9-11H,1,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROHDPXEUNKNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC23C1CC2CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2809262.png)
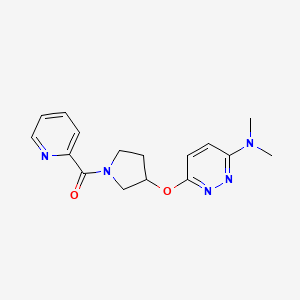
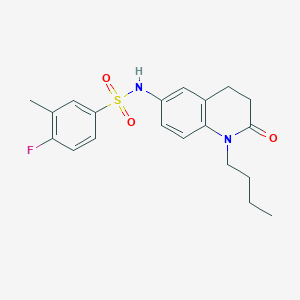
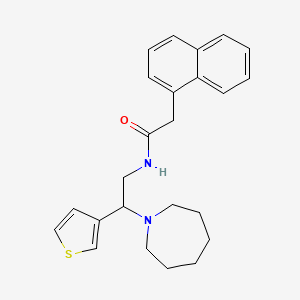

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2809272.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2809273.png)

![2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid](/img/structure/B2809275.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2809277.png)
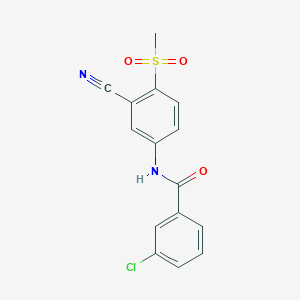
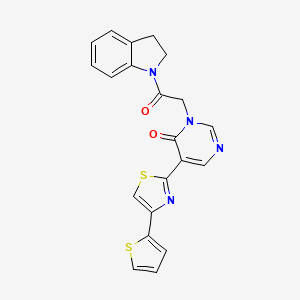
![N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE](/img/structure/B2809283.png)
![2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2809285.png)
